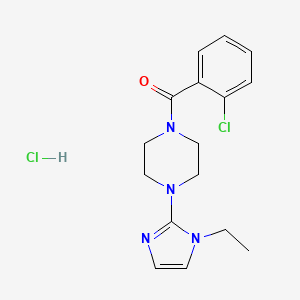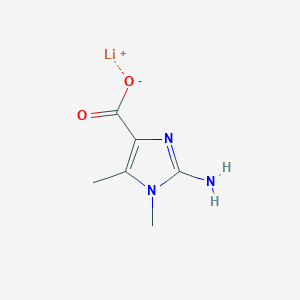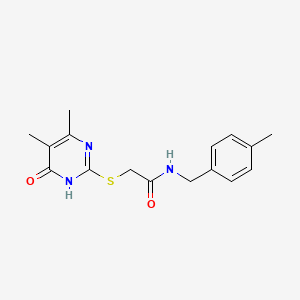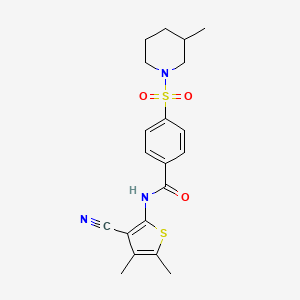
1-Benzyl-3-bromo-1H-indazole
Übersicht
Beschreibung
1-Benzyl-3-bromo-1H-indazole is a chemical compound belonging to the indazole class, which is characterized by a fused benzene and pyrazole ring. Indazoles are heterocyclic aromatic organic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of 1-substituted-1H-indazoles, which would include compounds like this compound, can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction completed within minutes and affords the corresponding indazoles in moderate to excellent yields . Another method includes the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide, which allows the synthesis of a diversity of substituted 1,3-benzazoles . Additionally, the copper-catalyzed annulation of sulfonyl hydrazides with 1,3-enynes has been developed to directly synthesize benzo[f]indazoles, which demonstrates the formation of two C-N bonds and one C-C bond in a single step .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrazole ring, with a benzyl group attached to the nitrogen atom at the 1-position and a bromine atom at the 3-position. The indazole core is a versatile scaffold that can be further functionalized to create a wide array of derivatives with varying properties and biological activities.
Chemical Reactions Analysis
Indazoles can undergo various chemical reactions, including cycloadditions, oxidative couplings, and annulations. The silver-catalyzed [3+2]-cycloaddition of benzynes with diazocarbonyl species involves the generation of a (1H-indazol-1-yl)silver intermediate, which activates subsequent arylation . Deproto-metallation reactions have also been studied, where 1-aryl-1H-indazoles undergo functionalization at specific positions on the ring . Moreover, the synthesis of 1H-benzo[g]indazoles involves propargyl–allenyl isomerization and 6π-electrocyclization, indicating the reactivity of the indazole ring system in complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the substituents on the indazole core. For instance, halogenated 1-benzylindazole-3-carboxylic acids have been studied for their antispermatogenic activity, indicating the impact of halogen substituents on biological properties . The photophysical, redox, and thermal properties of oxadisilole-fused indazoles have been characterized, with some showing potential as deep-blue emitters for OLED applications due to their high fluorescence quantum yields and good thermal stabilities . These studies highlight the importance of the indazole structure in determining the compound's properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles
1-Benzyl-3-(3-dimethylaminopropyloxy)indazole, also known as benzydamine, was identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This study underlined the significance of the indazole C-3 dimethylaminopropyloxy substituent for enzyme activity. The ability of these compounds to inhibit platelet aggregation was also noted, highlighting their potential in managing conditions associated with excessive clotting. The study further revealed the lipophilicity requirement for the activity of these compounds and discussed pharmacokinetic properties, such as oral bioavailability, making them significant in therapeutic development (Selwood et al., 2001).
Novel Thrombin-Receptor Antagonists
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist. The study emphasized the synthesis of a series of derivatives of YD-3 and explored their biological activities, particularly their differentiation and proliferation effects on HL-60 cells and various cancer cell lines. The research underscored the potential of certain compounds as new lead compounds for cancer treatment, particularly highlighting compound 15c's selective anti-proliferative activities for MCF-7 and HL-60 cancer cells (郭瓊文, 2006).
Indazoles in Medicinal Research
Indazole derivatives, including those related to 1-Benzyl-3-bromo-1H-indazole, are considered one of the top investigated molecules in medicinal research due to their nitrogen-containing heterocyclic moieties. The review highlighted the importance of indazoles, their tautomerism, and how these factors influence their synthesis, reactivity, and biological properties. FDA-approved drugs like Axitinib and Niraparib, which contain indazole structures, are used to treat various forms of cancer, emphasizing the medicinal importance of indazole derivatives (Mal et al., 2022).
Antiproliferative Activity of Indazole Derivatives
1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids were synthesized and evaluated for their in vitro antiproliferative activity. The study found significant antiproliferative activity among the majority of the derivatives, presenting these molecules as potential candidates for further research in developing new anticancer agents (Molinari et al., 2015).
Wirkmechanismus
Target of Action
1-Benzyl-3-bromo-1H-indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering the signaling pathways they are involved in .
Biochemical Pathways
Given its targets, it is likely that this compound affects pathways related to cell cycle regulation and dna damage response . The downstream effects of these changes could include alterations in cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. For instance, inhibition of CHK1 and CHK2 kinases could lead to disruption of cell cycle regulation, potentially resulting in cell death . Similarly, modulation of SGK activity could affect a variety of cellular processes, including cell volume regulation .
Safety and Hazards
Zukünftige Richtungen
Recent strategies for the synthesis of 1H- and 2H-indazoles have been summarized, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies could potentially be applied to the synthesis of “1-Benzyl-3-bromo-1H-indazole” in the future.
Biochemische Analyse
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
1-benzyl-3-bromoindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHSJONHUNOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29985-03-3 | |
| Record name | 1-benzyl-3-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)




![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)


![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)